Pyrophosphorous acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13445-56-2 |

|---|---|

Molecular Formula |

H4O5P2 |

Molecular Weight |

145.98 g/mol |

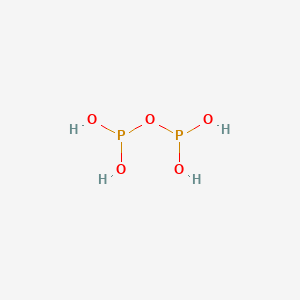

IUPAC Name |

dihydroxyphosphanyl dihydrogen phosphite |

InChI |

InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H |

InChI Key |

ZJIPHXXDPROMEF-UHFFFAOYSA-N |

Canonical SMILES |

OP(O)OP(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Thermal Behavior of Phosphorous Acid and the Synthesis of Pyrophosphates

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Synthesis of Pyrophosphorous Acid from Phosphorous Acid

This technical guide addresses the synthesis of this compound (H₄P₂O₅) from phosphorous acid (H₃PO₃). A thorough review of the existing scientific literature reveals a critical finding: the direct synthesis of this compound by heating phosphorous acid does not proceed via simple dehydration. Instead, phosphorous acid undergoes a disproportionation reaction under thermal conditions.

This document provides a detailed examination of this disproportionation reaction, including its products and reaction mechanism. For comparative purposes, the well-established synthesis of the related compound, pyrophosphoric acid (H₄P₂O₇) from phosphoric acid (H₃PO₄), is also outlined.

Thermal Decomposition of Phosphorous Acid: A Disproportionation Reaction

Contrary to the expected dehydration to form this compound, heating phosphorous acid (H₃PO₃) results in a redox reaction known as disproportionation. In this reaction, the phosphorus atom, which is in the +3 oxidation state in phosphorous acid, is simultaneously oxidized to +5 and reduced to -3.

The primary products of this reaction are orthophosphoric acid (H₃PO₄) and phosphine (B1218219) (PH₃)[1][2][3]. The reaction is typically carried out by heating phosphorous acid to 200°C[4][5].

The balanced chemical equation for the disproportionation of phosphorous acid is:

4H₃PO₃ → 3H₃PO₄ + PH₃ [2]

Key Characteristics of the Reaction:

-

Reactant: Phosphorous acid (H₃PO₃)

-

Products: Orthophosphoric acid (H₃PO₄) and Phosphine (PH₃)[1][2][3]

This reaction is a common laboratory method for the preparation of phosphine gas[5].

This compound (H₄P₂O₅): Existence and Properties

While not formed by heating phosphorous acid, this compound (also known as diphosphorous acid) is a recognized chemical compound[6][7]. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | H₄P₂O₅ | [6][7] |

| Molecular Weight | 145.98 g/mol | [7] |

| IUPAC Name | dihydroxyphosphanyl dihydrogen phosphite | [7] |

| CAS Number | 13445-56-2 | [7] |

At present, a well-documented, direct synthetic route for the preparation of this compound from phosphorous acid via dehydration is not available in the reviewed literature.

Comparative Synthesis: Pyrophosphoric Acid from Phosphoric Acid

In contrast to phosphorous acid, the dehydration of orthophosphoric acid (H₃PO₄) does yield its corresponding pyrophosphate, pyrophosphoric acid (H₄P₂O₇). This synthesis is a standard method for preparing pyrophosphoric acid.

The reaction involves heating orthophosphoric acid to a temperature range of 200-250°C, which causes the condensation of two molecules of phosphoric acid with the elimination of one molecule of water[8][9].

The balanced chemical equation for the formation of pyrophosphoric acid is:

2H₃PO₄ → H₄P₂O₇ + H₂O

Experimental Protocol for the Synthesis of Pyrophosphoric Acid:

-

Place a known quantity of concentrated (e.g., 85%) orthophosphoric acid into a suitable reaction vessel.

-

Heat the acid to a temperature between 200°C and 250°C[8][9].

-

Maintain this temperature for several hours to drive the dehydration and condensation reaction.

-

Monitor the reaction to minimize the formation of higher polyphosphoric acids, which can occur at elevated temperatures or with prolonged heating.

-

Cool the reaction mixture to obtain pyrophosphoric acid, which may be a viscous liquid or a crystalline solid depending on purity and conditions.

It is important to note that this process often results in a mixture of ortho-, pyro-, and polyphosphoric acids, with the concentration of pyrophosphoric acid being around 40%[10]. Pure pyrophosphoric acid can be obtained from this mixture through careful crystallization[10].

Summary of Quantitative Data

The following table summarizes the key quantitative data for the compounds discussed in this guide.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Synthesis Method | Reference |

| Phosphorous Acid | H₃PO₃ | 81.99 | 73.6 | Hydrolysis of PCl₃ | [5] |

| This compound | H₄P₂O₅ | 145.98 | Not available | Not well-documented | [6][7] |

| Phosphoric Acid | H₃PO₄ | 97.99 | 42.35 | Wet process or thermal process | [4] |

| Pyrophosphoric Acid | H₄P₂O₇ | 177.97 | 71.5 | Dehydration of H₃PO₄ | [10][11] |

| Phosphine | PH₃ | 34.00 | -133 | Disproportionation of H₃PO₃ | [2] |

Diagrams

Logical Workflow: Thermal Treatment of Phosphorous Acid

Caption: Thermal decomposition pathway of phosphorous acid.

Experimental Workflow: Synthesis of Pyrophosphoric Acid

Caption: Synthesis workflow for pyrophosphoric acid.

Conclusion

The synthesis of this compound from phosphorous acid via thermal dehydration is not a viable route. Instead, phosphorous acid undergoes a disproportionation reaction to yield phosphoric acid and phosphine. This is a critical consideration for researchers in the field of phosphorus chemistry. For the synthesis of pyrophosphates, the dehydration of the corresponding ortho-acid is a valid method, as demonstrated by the preparation of pyrophosphoric acid from phosphoric acid. Any research or development efforts aimed at producing this compound will require the exploration of alternative synthetic pathways.

References

- 1. extramarks.com [extramarks.com]

- 2. Give the disproportionate reaction of H3PO3 class 11 chemistry CBSE [vedantu.com]

- 3. sarthaks.com [sarthaks.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 6. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 7. This compound | H4O5P2 | CID 436077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. collegedunia.com [collegedunia.com]

- 9. youtube.com [youtube.com]

- 10. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 11. Notes on Pyrophosphoric Acid [unacademy.com]

Navigating the Complex Landscape of Diphosphorous Acid: A Technical Guide to its Elusive Preparation and the Synthesis of its Stable Analogue, Pyrophosphoric Acid

For researchers, scientists, and drug development professionals, precision in chemical synthesis is paramount. This in-depth technical guide addresses the significant confusion surrounding the preparation of diphosphorous acid (H₄P₂O₅), clarifies its distinction from the more stable pyrophosphoric acid (H₄P₂O⁷), and provides robust, experimentally-backed protocols for the synthesis of the latter, a compound of significant interest in various scientific domains.

The Enigma of Diphosphorous Acid (H₄P₂O₅) Preparation

A thorough review of chemical literature reveals a notable absence of a well-documented, reliable method for the direct synthesis and isolation of diphosphorous acid, also referred to as pyrophosphorous acid. The inherent instability of phosphorus oxoacids in lower oxidation states presents considerable synthetic challenges, often leading to disproportionation reactions.

Theoretical pathways to diphosphorous acid, such as the controlled hydrolysis of phosphorus trioxide (P₄O₆), are complicated by reaction outcomes that are highly dependent on conditions. Hydrolysis of P₄O₆ in cold water typically yields phosphorous acid (H₃PO₃), while reaction with hot water produces a mixture of phosphoric acid (H₃PO₄) and the highly toxic phosphine (B1218219) gas (PH₃)[1]. Furthermore, the decomposition of related compounds like isohypodiphosphoric acid (H₄P₂O₆) is noted as a potential source of diphosphorous acid, but this represents a degradation pathway rather than a controlled synthetic route[2].

Given the current state of documented chemical synthesis, this guide will focus on the preparation of the well-characterized and stable analogue, pyrophosphoric acid (H₄P₂O₇), which is frequently and erroneously conflated with diphosphorous acid.

A Comprehensive Guide to the Synthesis of Pyrophosphoric Acid (H₄P₂O₇)

Pyrophosphoric acid, or diphosphoric acid, is the first anhydride (B1165640) of orthophosphoric acid and a key member of the polyphosphoric acid family. Its preparation can be achieved through several established methods, detailed below.

Method 1: Thermal Dehydration of Orthophosphoric Acid

This widely used method involves the condensation of two molecules of orthophosphoric acid upon heating.

Experimental Protocol:

-

Concentrated (85%) orthophosphoric acid is placed in a suitable heat-resistant vessel, such as a porcelain or platinum crucible.

-

The acid is heated to a temperature range of 215–260 °C (523–533 K)[3][4].

-

This induces a condensation reaction, eliminating one molecule of water and forming pyrophosphoric acid.

-

The reaction progress should be carefully monitored, as excessive heating can lead to the formation of higher-order polyphosphoric acids[5].

-

Upon completion, the viscous product should be cooled in a desiccator to prevent atmospheric moisture absorption. The resulting product is typically an equilibrium mixture of ortho-, pyro-, and other polyphosphoric acids[5]. Isolation of pure crystalline pyrophosphoric acid can be achieved through meticulous crystallization, often aided by the introduction of seed crystals[5].

Quantitative Data:

| Parameter | Specification | Citation |

| Starting Material | 85% Orthophosphoric Acid | [6] |

| Reaction Temperature | 215–260 °C | [3][4] |

| Product Composition | Equilibrium mixture of ortho-, pyro-, and polyphosphoric acids | [5] |

| Approx. H₄P₂O₇ Content in Mixture | ~40% | [7] |

Method 2: Reaction of Phosphoric Acid with Phosphoryl Chloride

This synthetic route yields pyrophosphoric acid with the concomitant evolution of hydrogen chloride gas.

Experimental Protocol:

-

This reaction should be conducted in a well-ventilated fume hood due to the evolution of HCl gas.

-

Five molar equivalents of phosphoric acid are reacted with one molar equivalent of phosphoryl chloride (POCl₃).

-

The reaction proceeds according to the stoichiometry: 5 H₃PO₄ + POCl₃ → 3 H₄P₂O₇ + 3 HCl[5].

-

Gentle heating of the reaction mixture facilitates the completion of the reaction and the removal of dissolved HCl.

Method 3: Ion Exchange from Sodium Pyrophosphate

For applications requiring a high-purity aqueous solution of pyrophosphoric acid, ion exchange chromatography is the method of choice.

Experimental Protocol:

-

An aqueous solution of sodium pyrophosphate (Na₄P₂O₇) is prepared.

-

The solution is passed through a strong acid cation exchange resin that is in its hydrogen form.

-

As the solution passes through the resin, sodium ions are exchanged for hydrogen ions.

-

The eluate consists of a pure aqueous solution of pyrophosphoric acid[3][7].

Method 4: Treatment of Lead Pyrophosphate with Hydrogen Sulfide (B99878)

A classic, albeit less common, method for the preparation of pyrophosphoric acid.

Experimental Protocol:

-

A suspension of lead pyrophosphate (Pb₂P₂O₇) is prepared in water.

-

Hydrogen sulfide (H₂S) gas is bubbled through the aqueous suspension.

-

This results in the precipitation of insoluble lead sulfide (PbS) and the formation of pyrophosphoric acid in the aqueous phase.

-

The lead sulfide precipitate is removed by filtration.

-

The resulting filtrate is an aqueous solution of pyrophosphoric acid[7].

Visualizing the Synthesis: Thermal Dehydration Pathway

The thermal dehydration of orthophosphoric acid represents a foundational method for pyrophosphoric acid synthesis. The following workflow diagram illustrates this key chemical transformation.

Caption: Condensation of orthophosphoric acid to pyrophosphoric acid.

References

- 1. On hydrolysis of P4O6 with hot water following products class 11 chemistry CBSE [vedantu.com]

- 2. mdpi.com [mdpi.com]

- 3. collegedunia.com [collegedunia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 6. Phosphoric acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Notes on Pyrophosphoric Acid [unacademy.com]

An In-depth Technical Guide to Pyrophosphoric Acid

Introduction

This technical guide provides a comprehensive overview of pyrophosphoric acid, a significant compound in various scientific and research domains. While the query specified "pyrophosphorous acid," the vast majority of scientific literature and chemical databases refer to the more common and stable "pyrophosphoric acid." It is presumed that the latter is the compound of interest for this guide. Pyrophosphoric acid, also known as diphosphoric acid, is an inorganic compound that serves as a key reagent in biochemical research and a structural motif in the development of therapeutic agents.[1][2] Its official CAS (Chemical Abstracts Service) Registry Number is 2466-09-3 .[3][4][5] This document details its chemical properties, synthesis protocols, key reactions, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pyrophosphoric acid is a colorless, odorless, and hygroscopic crystalline solid.[6][7] It is highly soluble in water, diethyl ether, and ethyl alcohol.[3][8] The anhydrous acid can exist in two polymorphic forms, with melting points of 54.3 °C and 71.5 °C.[3] Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 2466-09-3 | [1][3][4][5] |

| Molecular Formula | H₄P₂O₇ | [1][3][4][5] |

| Molecular Weight | 177.98 g/mol | [1][4] |

| Melting Point | 54.3 °C (metastable form), 71.5 °C (stable form) | [3] |

| Appearance | Colorless, odorless, hygroscopic crystalline solid | [3][6][7] |

| Solubility | Extremely soluble in water; very soluble in alcohol and ether | [3][7][8] |

| pKa Values | pKa₁ = 0.85, pKa₂ = 1.96, pKa₃ = 6.60, pKa₄ = 9.41 | [3] |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B | [9] |

Experimental Protocols: Synthesis of Pyrophosphoric Acid

The synthesis of pure pyrophosphoric acid requires specific methods to avoid the formation of complex equilibrium mixtures with other phosphoric acids.[3] Direct dehydration of orthophosphoric acid by heating, for instance, yields a mixture of ortho-, pyro-, and polyphosphoric acids rather than the pure compound.[3][10] The most effective and reliable methods for preparing pure pyrophosphoric acid are detailed below.

Method 1: Ion Exchange from Sodium Pyrophosphate

This is a preferred method for producing a pure solution of the acid.[3][7][8]

Methodology:

-

Prepare the Ion Exchange Column: A suitable cation exchange resin is packed into a chromatography column. The resin should be in its acidic form (H⁺).

-

Prepare the Sodium Pyrophosphate Solution: An aqueous solution of sodium pyrophosphate (Na₄P₂O₇) is prepared.

-

Elution: The sodium pyrophosphate solution is passed through the cation exchange column.

-

Exchange Process: As the solution flows through the resin, the sodium ions (Na⁺) are exchanged for hydrogen ions (H⁺).

-

Collection: The eluate collected from the column is a pure aqueous solution of pyrophosphoric acid (H₄P₂O₇).

-

Crystallization: The pure acid can be obtained by careful crystallization from the solution.

Method 2: From Lead Pyrophosphate and Hydrogen Sulfide (B99878)

This method relies on the precipitation of lead sulfide to leave the desired acid in solution.[3][6][8]

Methodology:

-

Prepare Lead Pyrophosphate Slurry: An aqueous slurry of lead pyrophosphate (Pb₂P₂O₇) is prepared.

-

Introduce Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is bubbled through the slurry.

-

Precipitation Reaction: The hydrogen sulfide reacts with the lead pyrophosphate, causing the precipitation of insoluble black lead(II) sulfide (PbS).

-

Filtration: The mixture is filtered to remove the solid lead sulfide precipitate.

-

Product: The resulting filtrate is a solution of pyrophosphoric acid.

Method 3: Reaction of Phosphoric Acid with Phosphoryl Chloride

This is another viable synthetic route that produces the acid along with hydrogen chloride gas.[3][11]

Methodology:

-

Reactant Mixture: Five equivalents of phosphoric acid (H₃PO₄) are reacted with one equivalent of phosphoryl chloride (POCl₃).

-

Reaction: The reaction proceeds according to the stoichiometry: 5 H₃PO₄ + POCl₃ → 3 H₄P₂O₇ + 3 HCl.

-

HCl Removal: The hydrogen chloride produced is a gas and can be removed from the reaction mixture.

-

Purification: The resulting pyrophosphoric acid may require further purification to remove any unreacted starting materials.

Key Chemical Reactions

Pyrophosphoric acid undergoes several characteristic reactions, the most important of which is its hydrolysis.

Hydrolysis

In aqueous solutions, pyrophosphoric acid slowly hydrolyzes to form two molecules of orthophosphoric acid (H₃PO₄).[8] This process is significantly accelerated in hot water.[7] The reaction establishes an equilibrium between various phosphoric acid species.[8]

Reaction: H₄P₂O₇ + H₂O ⇌ 2H₃PO₄[8][10]

Thermal Decomposition

When heated strongly, pyrophosphoric acid eliminates a molecule of water to yield metaphosphoric acid (HPO₃).[10]

Reaction: H₄P₂O₇ → 2HPO₃ + H₂O[10]

Acid-Base Reactions

As a tetraprotic acid, pyrophosphoric acid can react with bases. For example, it reacts with sodium hydroxide (B78521) to form various sodium pyrophosphate salts, such as trisodium (B8492382) diphosphate (B83284) or tetrasodium (B8768297) diphosphate, depending on the stoichiometry.[12]

Applications in Research and Drug Development

Pyrophosphoric acid and its corresponding anions, pyrophosphates, are crucial in biochemistry and pharmacology.

-

Biochemical Assays: It has been shown to enhance the rate of pyrophosphate hydrolysis by the enzyme inorganic pyrophosphatase, making it useful in related enzymatic studies.[4][7]

-

Pharmacogenomics and Sequencing: Pyrosequencing, a method of DNA sequencing, relies on the detection of pyrophosphate released during nucleotide incorporation. This technology is widely used for single-nucleotide polymorphism (SNP) analysis and has applications in pharmacogenomics for studying drug response variability.[13]

-

Drug Development: Phosphorus-containing compounds are a significant class of therapeutic agents.[2] Pyrophosphates and their non-hydrolyzable analogs (where the P-O-P bond is replaced, for example, by a P-C-P bond in bisphosphonates) are designed to mimic endogenous molecules like adenosine (B11128) triphosphate (ATP).[2] These analogs can act as enzyme inhibitors and are used in drugs for treating viral infections and bone disorders.[2][14] The phosphate (B84403) moiety is also a key component of many prodrug strategies, used to improve the solubility and bioavailability of parent drugs.[15]

-

Catalysis: It is employed as a catalyst in organic reactions such as esterification.[16]

Safety and Handling

Pyrophosphoric acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][9] It is also harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling the compound.[9][17]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust.[17] Use in a well-ventilated area or with appropriate exhaust ventilation.[18][19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[17] The material is hygroscopic and sensitive to moisture.[7][17][19]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[9][17] If on skin, flush immediately with large amounts of water.[20] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or physician.[9][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. pyrophosphoric acid [webbook.nist.gov]

- 6. Pyrophosphoric Acid Formula - Preparative Methods and Properties [vedantu.com]

- 7. Pyrophosphoric acid | 2466-09-3 [chemicalbook.com]

- 8. Notes on Pyrophosphoric Acid [unacademy.com]

- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 10. youtube.com [youtube.com]

- 11. Pyrophosphoric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 12. Pyrophosphoric Acid Formula, Structure, Properties, Uses [pw.live]

- 13. Page loading... [wap.guidechem.com]

- 14. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 15. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]

- 16. testbook.com [testbook.com]

- 17. Pyrophosphoric acid - Safety Data Sheet [chemicalbook.com]

- 18. chemos.de [chemos.de]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Pyrophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrophosphoric acid, a significant inorganic compound with relevance in various biochemical processes. This document will detail its chemical and physical properties, methods of synthesis, and its role in cellular metabolism, including its involvement in protein modification.

Core Properties of Pyrophosphoric Acid

Pyrophosphoric acid, also known as diphosphoric acid, is an inorganic compound with the chemical formula H₄P₂O₇. It is a colorless, odorless, and hygroscopic substance that is soluble in water, diethyl ether, and ethyl alcohol. The term "pyrophosphorous acid" is not a standard chemical nomenclature, and it is highly likely that inquiries regarding it refer to pyrophosphoric acid.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of pyrophosphoric acid are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | H₄P₂O₇ | |

| Molecular Weight | 177.98 g/mol | [1] |

| Melting Point | 71.5 °C (stable form II) | [2] |

| 54.3 °C (metastable form I) | [2] | |

| pKa Values | pKa1 = 0.85 | [3] |

| pKa2 = 1.96 | [3] | |

| pKa3 = 6.60 | [3] | |

| pKa4 = 9.41 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of pyrophosphoric acid are crucial for researchers. The following sections provide an overview of established experimental protocols.

Synthesis of Pyrophosphoric Acid

Several methods can be employed for the synthesis of pyrophosphoric acid. The choice of method may depend on the desired purity and scale of production.

-

Thermal Dehydration of Orthophosphoric Acid: This method involves heating orthophosphoric acid (H₃PO₄) to a temperature of 200-250 °C. At this temperature, two molecules of orthophosphoric acid condense, eliminating one molecule of water to form pyrophosphoric acid.

Reaction: 2 H₃PO₄ → H₄P₂O₇ + H₂O

-

Reaction of Phosphoric Acid with Phosphoryl Chloride: Pyrophosphoric acid can also be prepared by reacting phosphoric acid with phosphoryl chloride (POCl₃).

Reaction: 5 H₃PO₄ + POCl₃ → 3 H₄P₂O₇ + 3 HCl

-

Ion Exchange from Sodium Pyrophosphate: A pure solution of pyrophosphoric acid can be obtained by passing an aqueous solution of sodium pyrophosphate (Na₄P₂O₇) through a suitable cation exchange column.

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

The analysis of pyrophosphoric acid and other phosphates can be achieved using HPLC. A general workflow for such an analysis is described below.

-

Sample Preparation:

-

Aqueous samples can be diluted with the mobile phase to fall within the calibration range.

-

For biological samples, protein precipitation is often necessary. This can be achieved by adding a cold organic solvent like acetonitrile (B52724), followed by centrifugation.

-

The supernatant is then collected, dried, and reconstituted in the initial mobile phase.

-

All samples should be filtered through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (Illustrative Example):

-

Column: A mixed-mode column such as one combining HILIC (Hydrophilic Interaction Liquid Chromatography) and anion-exchange mechanisms is often effective for separating polar, anionic compounds like pyrophosphoric acid.[4]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used. The specific gradient will depend on the column and the other phosphate (B84403) species being separated.

-

Detection: Detection can be achieved using various methods, including UV-Vis spectroscopy, mass spectrometry (MS), or an evaporative light scattering detector (ELSD).[4]

-

The following diagram illustrates a generalized experimental workflow for the HPLC analysis of pyrophosphoric acid.

Signaling Pathways and Biological Relevance

Inorganic pyrophosphate (PPi), the conjugate base of pyrophosphoric acid, is a key molecule in cellular metabolism. It is generated as a byproduct in numerous biosynthetic reactions, including DNA and RNA synthesis, and protein synthesis.[3] The hydrolysis of PPi into two molecules of inorganic phosphate (Pi) is an energetically favorable reaction that drives these biosynthetic processes forward.

Role in Protein Pyrophosphorylation

Recent research has unveiled the existence of protein pyrophosphorylation, a post-translational modification where a pyrophosphate group is attached to a serine residue.[5] This modification is distinct from canonical phosphorylation and suggests a novel layer of cellular regulation. While the precise signaling pathways are still under investigation, the fragmentation of pyrophosphopeptides in mass spectrometry results in a characteristic neutral loss of pyrophosphoric acid (H₄P₂O₇), which is a key signature for their identification.[5]

The diagram below illustrates the central role of pyrophosphate in the context of protein synthesis and its newly discovered role in protein pyrophosphorylation.

References

- 1. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]

- 5. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the IUPAC Nomenclature and Properties of Pyrophosphorous Acid

Disclaimer: Detailed experimental data, including synthesis protocols, quantitative analytical data (e.g., pKa values), and specific reaction pathways for pyrophosphorous acid are not extensively available in the public scientific literature. Much of the available information pertains to the similarly named but structurally distinct compound, pyrophosphoric acid (H₄P₂O₇). This guide summarizes the available nomenclature and computed data for this compound (H₄O₅P₂).

IUPAC Nomenclature and Chemical Identity

This compound, also known as diphosphorous acid, is a phosphorus oxoacid. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is dihydroxyphosphanyl dihydrogen phosphite (B83602) [1]. This nomenclature precisely describes its molecular structure.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | dihydroxyphosphanyl dihydrogen phosphite | [1] |

| Common Names | This compound, Diphosphorous acid | [1] |

| Molecular Formula | H₄O₅P₂ | [1] |

| CAS Number | 13445-56-2 | [1] |

Molecular Structure

The IUPAC name "dihydroxyphosphanyl dihydrogen phosphite" indicates an anhydride (B1165640) structure formed from two phosphorus acid molecules, featuring a P-O-P linkage. One phosphorus atom is part of a phosphite group [P(O)(OH)H], and the other is a phosphonous acid derivative [P(OH)₂]. The structure contains phosphorus in a lower oxidation state (+3) compared to pyrophosphoric acid (+5).

Below is a two-dimensional representation of the proposed structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound (dihydroxyphosphanyl dihydrogen phosphite).

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are scarce. The following table summarizes computed data available from public databases.

| Property | Value | Data Source |

| Molecular Weight | 145.98 g/mol | PubChem[1] |

| Monoisotopic Mass | 145.95339722 Da | PubChem[1] |

| Topological Polar Surface Area | 90.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| XLogP3-AA (Computed) | -2.1 | PubChem[1] |

Experimental Protocols

A thorough search of scientific literature did not yield specific, reproducible experimental protocols for the synthesis of pure this compound. The synthesis of phosphorus acid anhydrides is often complex, and the products can be unstable and prone to hydrolysis or disproportionation.

For context, the synthesis of the related compound, pyrophosphoric acid (H₄P₂O₇), is well-documented and typically involves:

-

Dehydration of Orthophosphoric Acid: Heating orthophosphoric acid at temperatures between 200-300°C[2].

-

Reaction with Phosphorus Pentoxide: Controlled hydration of P₂O₅.

-

Ion Exchange: Passing a solution of a pyrophosphate salt, such as sodium pyrophosphate, through a cation-exchange resin[3].

-

Reaction with Phosphoryl Chloride: Reacting phosphoric acid with phosphoryl chloride (POCl₃)[3].

These methods, however, are specific to the production of an acid with phosphorus in the +5 oxidation state and are not directly applicable to the synthesis of this compound.

Quantitative Data and Analytical Characterization

There is a notable absence of published experimental quantitative data for this compound.

-

Acid Dissociation Constants (pKa): No experimentally determined pKa values for this compound were found. In contrast, pyrophosphoric acid is a tetraprotic acid with four known pKa values (pKa₁ ≈ 0.85, pKa₂ ≈ 1.96, pKa₃ ≈ 6.60, pKa₄ ≈ 9.41)[3].

-

Spectroscopic Data: Specific analytical data, such as ³¹P NMR chemical shifts or characteristic IR absorption bands for this compound, are not available in the reviewed literature. ³¹P NMR is a powerful tool for distinguishing phosphorus oxidation states and environments, but no reference spectra for this specific compound were identified.

Chemical Reactivity and Biological Significance

Information regarding the chemical reactivity, stability, hydrolysis, and potential role in biological signaling pathways of this compound is not available. Based on the chemistry of related phosphites and phosphonates, it can be inferred that the compound would likely act as a reducing agent and be susceptible to hydrolysis, breaking the P-O-P bond to yield phosphorous acid. However, this is speculative and not supported by direct experimental evidence in the available literature.

Conclusion

The IUPAC nomenclature for this compound is dihydroxyphosphanyl dihydrogen phosphite . Despite its defined structure and identity, there is a significant lack of empirical data in the scientific literature concerning its synthesis, physicochemical properties, and reactivity. Professionals in drug development and research should be cautious not to confuse this compound with the well-characterized pyrophosphoric acid. Further research is required to elucidate the experimental properties and potential applications of this compound.

References

Theoretical Stability of Diphosphorous Acid: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphorous acid (H₄P₂O₅), also known as pyrophosphorous acid, is a P-O-P bridged oxyacid of phosphorus. Despite its fundamental nature, detailed theoretical studies on the relative stability of its various tautomers and conformers are not extensively available in publicly accessible literature. This technical guide provides a comprehensive overview of the plausible isomeric landscape of diphosphorous acid and outlines the state-of-the-art computational methodologies that are applied to determine their thermodynamic stabilities and isomerization pathways. While definitive experimental or high-level computational data for H₄P₂O₅ is scarce, this document synthesizes knowledge from theoretical studies of related phosphorus-containing compounds to present a representative analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study of phosphorus chemistry and its applications in drug development and materials science.

Introduction

Phosphorus oxyacids are a cornerstone of inorganic and biological chemistry, exhibiting a rich tautomeric and conformational diversity that dictates their reactivity and function. Diphosphorous acid (H₄P₂O₅) represents a key intermediate in the hydrolysis of phosphorus oxides and is a structural analogue to the biologically significant pyrophosphoric acid. Understanding the relative stabilities of the different isomers of diphosphorous acid is crucial for elucidating reaction mechanisms, predicting their spectroscopic signatures, and designing novel phosphorus-based compounds.

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of molecules like diphosphorous acid. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict the structures, energies, and vibrational frequencies of different isomers with high accuracy. This guide will delve into the likely tautomeric forms of diphosphorous acid and present a framework for their computational investigation.

Plausible Isomers of Diphosphorous Acid

Based on the known tautomeric equilibria of other phosphorus acids, several isomeric forms of diphosphorous acid can be postulated. These isomers differ in the coordination number of the phosphorus atoms and the location of the hydrogen atoms. The principal tautomeric forms are expected to involve equilibria between P(V)-OH and P(V)=O moieties, as well as the potential for P(III)-OH structures.

The most probable and stable isomers of diphosphorous acid are depicted below:

-

Symmetrical Isomer (I): (HO)₂P-O-P(OH)₂ - This isomer features two tetracoordinate phosphorus atoms linked by an oxygen bridge, with each phosphorus atom bonded to two hydroxyl groups.

-

Unsymmetrical Isomer (II): (HO)₂P(=O)-P(H)(OH) - This tautomer contains one pentavalent and one trivalent phosphorus atom.

-

Hypophosphate-like Isomer (III): (HO)(H)P(=O)-O-P(=O)(H)(OH) - This isomer contains two pentavalent phosphorus atoms, each with a direct P-H bond.

Computational Methodology

The determination of the relative stabilities of diphosphorous acid isomers requires robust computational protocols. The following outlines a typical workflow employed in theoretical studies of phosphorus compounds.

Geometry Optimization and Frequency Calculations

Initial structures of the postulated isomers are subjected to geometry optimization to locate the stationary points on the potential energy surface. This is typically performed using Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for example, 6-311++G(d,p). Frequency calculations are then carried out at the same level of theory to confirm that the optimized structures correspond to true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). Larger basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), are typically used for these calculations to approach the complete basis set limit.

Solvation Effects

The relative stability of isomers can be significantly influenced by the solvent environment. To account for this, continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be applied during both the geometry optimization and single-point energy calculations.

Thermodynamic Properties

The Gibbs free energy of each isomer is calculated to determine the thermodynamic stability under standard conditions. The Gibbs free energy is obtained by adding the thermal corrections (enthalpy and entropy) from the frequency calculations to the final electronic energy.

Quantitative Stability Analysis (Hypothetical Data)

Due to the lack of specific published data for H₄P₂O₅, the following table presents a hypothetical but plausible set of relative energies for the proposed isomers, based on general trends in phosphorus chemistry where structures with higher coordination at phosphorus and P=O bonds are generally more stable.

| Isomer ID | Structure | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| I | Symmetrical Isomer: (HO)₂P-O-P(OH)₂ | 0.0 (Reference) | 0.0 (Reference) |

| II | Unsymmetrical Isomer: (HO)₂P(=O)-P(H)(OH) | +15.2 | +14.5 |

| III | Hypophosphate-like Isomer: (HO)(H)P(=O)-O-P(=O)(H)(OH) | +8.5 | +9.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous quantum chemical calculations.

Isomerization Pathways

The interconversion between different isomers of diphosphorous acid can be elucidated by locating the transition state (TS) structures connecting them on the potential energy surface. The activation energy for each isomerization step can then be calculated as the energy difference between the transition state and the reactant.

Computational Workflow for Transition State Search

A common approach to locate a transition state is to use a synchronous transit-guided quasi-Newton (STQN) method, such as the Berny optimization algorithm, starting from an initial guess for the transition state geometry. Once a transition state is located, frequency calculations are performed to verify that it has exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state connects the desired reactant and product minima.

Visualizing Isomerization Pathways

The relationships between the stable isomers and the transition states connecting them can be visualized using a potential energy surface diagram.

A Technical Guide to the Physical Properties of Pyrophosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physical Properties

The physical properties of pyrophosphorous acid are summarized in the table below. It is important to note that due to its reactivity, some of these properties are not well-documented in publicly accessible literature.

| Property | Value | Citation(s) |

| Molecular Formula | H₄P₂O₅ | |

| Molecular Weight | 145.98 g/mol | [1] |

| Appearance | Colorless, water-soluble solid | [2][3] |

| Melting Point | 38 °C | [2] |

| Boiling Point | Not available (decomposes) | |

| Decomposition Temp. | Decomposes above 130 °C | [2] |

| Solubility | Soluble in water (hydrolyzes) | [2][3] |

| Density | Not available | |

| pKa Values | Not available (The acid is known to be dibasic) | |

| Enthalpy of Hydrolysis | -(11.3 ± 0.1) kcal/mol (at 298.15 K) | [4] |

| Enthalpy of Formation | -(378.1 ± 1.1) kcal/mol (at 298.15 K) | [4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid acid like this compound. Special considerations are noted due to its hygroscopic nature, thermal instability, and reactivity with water.

Melting Point Determination

The melting point is determined using the capillary method.[5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting range.[6]

-

A second, fresh sample is then heated slowly (1-2 °C per minute) near the approximate melting point.[5]

-

The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[6]

-

-

Special Considerations: Due to the hygroscopic nature of this compound, the sample must be thoroughly dried and handled in a low-humidity environment (e.g., in a glove box) to prevent melting point depression caused by absorbed water.

Boiling Point Determination

Standard boiling point determination is not applicable as this compound decomposes at temperatures above 130 °C.[2] Methodologies for thermally unstable compounds would focus on decomposition analysis rather than boiling point.

-

Methodology (Thermal Decomposition Analysis):

-

Thermogravimetric Analysis (TGA): This technique would be used to determine the temperature at which the compound begins to lose mass, indicating decomposition.

-

Differential Scanning Calorimetry (DSC): DSC can detect endothermic or exothermic transitions, which would show the energy changes associated with decomposition.[7]

-

Solubility Determination

The solubility of this compound is complicated by its hydrolysis in water to form phosphorous acid.[2] Therefore, a standard equilibrium solubility test would measure the properties of the resulting solution. A qualitative assessment can be performed.

-

Apparatus: Test tubes, balance, spatula, distilled water, thermometer.

-

Procedure (Qualitative):

-

A measured volume of distilled water (e.g., 10 mL) is placed in a test tube at a constant, controlled temperature.[8]

-

Small, pre-weighed increments of this compound are added to the test tube.

-

The tube is agitated after each addition until the solid is fully dissolved.

-

The process is continued until solid material remains undissolved, indicating saturation.

-

-

Special Considerations: The rate of hydrolysis is a critical factor. The experiment should be conducted rapidly at low temperatures to minimize the decomposition of the solute. It is noted that hydrolysis is slower in dilute solutions.[9] The results should be interpreted as the solubility leading to a solution of hydrolyzed products.

Density Determination

For a hygroscopic solid, gas pycnometry is the preferred method for determining density as it avoids contact with a liquid medium.[10]

-

Apparatus: Gas pycnometer (typically using helium), analytical balance.

-

Procedure:

-

A precise mass of the this compound sample is weighed.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The chamber is sealed, and an inert gas (helium) is introduced into a reference chamber of known volume and pressure.

-

The gas is then expanded into the sample chamber, and the resulting pressure is measured.

-

Based on the pressure change and the known volumes, the volume of the solid sample is calculated, excluding any pore space.

-

The density is calculated as the ratio of the sample's mass to its measured volume.[10]

-

-

Special Considerations: The sample must be handled under anhydrous conditions to prevent moisture absorption from affecting the mass measurement.

pKa Determination

The acid dissociation constants (pKa) for this compound would be determined by potentiometric titration.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A dilute aqueous solution of this compound of known concentration is prepared.[11]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[12]

-

The pH of the solution is measured and recorded after each addition of the titrant, allowing the solution to equilibrate.[11]

-

The titration continues until the pH shows a significant and then diminishing rate of change.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a dibasic acid, two inflection points and two half-equivalence points would be expected.[13][14]

-

-

Special Considerations: The hydrolysis of this compound in the aqueous solution means that the titration is effectively being performed on phosphorous acid, its hydrolysis product. The experiment should be conducted quickly and at a low temperature to minimize this effect, though it cannot be entirely eliminated.

Synthesis Pathway Visualization

This compound can be synthesized by the thermal dehydration of alkaline hypophosphites. The following diagram illustrates a generalized workflow for this process.

Caption: Workflow for the synthesis of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. HYPOPHOSPHORUS ACID - Ataman Kimya [atamanchemicals.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. chemconnections.org [chemconnections.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to Pyrophosphorous Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrophosphorous acid (H₄P₂O₅), also known as diphosphorous acid, is a phosphorus oxoacid that has remained largely enigmatic in chemical literature, often overshadowed by its more stable and well-known counterpart, pyrophosphoric acid (H₄P₂O₇). This guide delves into the historical context of its discovery, which is intrinsically linked to the study of phosphorus oxides, particularly the work of Sir Thomas Edward Thorpe and Alfred Edwin Tutton in the late 19th century. While the free acid is not a commercially available or commonly isolated compound, understanding its transient nature and the chemistry of its corresponding anhydride (B1165640), phosphorus tetroxide (P₂O₄), provides valuable insight into the complex landscape of phosphorus chemistry. This document synthesizes the available historical and chemical data, provides context for the experimental approaches of its era, and presents the limited known properties of this elusive compound.

Historical Perspective: The Quest for Phosphorus Oxides

The discovery of this compound is not marked by a singular, definitive event but rather emerged from the systematic investigation of the combustion products of phosphorus. In the late 1800s, chemists were diligently working to characterize the various oxides of phosphorus. It was within this context that Thorpe and Tutton undertook a detailed study of the oxides formed under different conditions.

A pivotal publication in 1886 by Thorpe and Tutton described a new oxide of phosphorus, which they identified as phosphorus tetroxide (P₂O₄).[1][2] This compound is more accurately described as a mixed-valence oxide.[3] Their work laid the foundation for understanding what is the anhydride of this compound.

The Contribution of Thorpe and Tutton

Sir Thomas Edward Thorpe, a distinguished British chemist, along with his collaborator Alfred Edwin Tutton, conducted extensive research on the oxides and other compounds of phosphorus.[1] Their work, published in the Journal of the Chemical Society, provided the first detailed account of the preparation and properties of phosphorus tetroxide.[2]

Experimental Protocol for the Preparation of Phosphorus Tetroxide (as described by Thorpe and Tutton)

While the full, detailed experimental protocol from their original 1886 paper is not available in the immediate search results, the key aspects of their method for preparing phosphorous oxide involved the controlled combustion of phosphorus. A subsequent paper by Charles A. West in 1902, which built upon their work, mentions preparing a supply of phosphorous oxide using the method devised by Thorpe and Tutton, suggesting its reproducibility.[4] The synthesis of phosphorus tetroxide involves the thermal decomposition of phosphorus trioxide (P₂O₃) at temperatures above 210 °C.[3]

The reaction can be represented as:

8P₂O₃ ⇌ P₄ + 6P₂O₄[3]

Another method involves the controlled oxidation of phosphorus trioxide with oxygen in a carbon tetrachloride solution.[5]

The Link to this compound: Hydrolysis of Phosphorus Tetroxide

The crucial step that connects phosphorus tetroxide to this compound is its reaction with water. Thorpe and Tutton observed that P₂O₄ dissolves readily in water, producing a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[6] This observation is key to understanding the nature of this compound. The hydrolysis of the anhydride, P₂O₄, would be expected to yield this compound, H₄P₂O₅.

The likely reaction pathway is a two-step process: the initial formation of this compound, followed by its hydrolysis to phosphorous and phosphoric acids. This suggests that this compound is an unstable intermediate in this process.

Chemical and Physical Properties

Direct experimental data for isolated this compound is scarce due to its instability. Most of the available data is computed.

| Property | Value | Source |

| Molecular Formula | H₄P₂O₅ | [7] |

| Molecular Weight | 145.98 g/mol | [7] |

| IUPAC Name | Dihydroxyphosphanyl dihydrogen phosphite | [7] |

| Synonyms | Diphosphorous acid | [7] |

| Computed XLogP3 | -2.1 | [7] |

| Computed Hydrogen Bond Donor Count | 4 | [7] |

| Computed Hydrogen Bond Acceptor Count | 5 | [7] |

| Computed Rotatable Bond Count | 1 | [7] |

Visualizing the Chemical Pathways

The following diagrams illustrate the key chemical relationships and experimental workflows discussed.

Conclusion and Future Directions

The history of this compound is deeply embedded in the foundational research on phosphorus oxides. The work of Thorpe and Tutton with phosphorus tetroxide provided the first tangible evidence of the existence of a P(III)/P(V) mixed anhydride, which is the immediate precursor to this compound. The inherent instability of this compound has made its isolation and characterization challenging, leading to a significant gap in the experimental data compared to other phosphorus oxoacids.

For researchers and drug development professionals, the significance of this compound may lie not in its direct application, but in understanding the potential for related P-O-P structures and mixed-valence phosphorus compounds to act as transient species or building blocks in novel synthetic pathways. Future research employing modern analytical techniques, such as in-situ spectroscopy under controlled hydrolysis conditions, could provide definitive evidence of the transient existence of this compound and more accurately characterize its properties. Such studies would not only fill a historical gap in our understanding of phosphorus chemistry but could also open new avenues for the synthesis of novel organophosphorus compounds.

References

- 1. redalyc.org [redalyc.org]

- 2. redalyc.org [redalyc.org]

- 3. Phosphorus tetroxide - Wikipedia [en.wikipedia.org]

- 4. XCIV.—Phosphorus tetroxide - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. webqc.org [webqc.org]

- 6. zenodo.org [zenodo.org]

- 7. This compound | H4O5P2 | CID 436077 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of Pyrophosphorous Acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of materials science and pharmaceutical development. Different polymorphs of the same chemical entity can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the efficacy and safety of a drug product. While the polymorphism of pyrophosphoric acid (H₄P₂O₇) is documented, there is a notable scarcity of information specifically concerning the polymorphs of pyrophosphorous acid (H₄P₂O₅), also known as diphosphorous acid. This technical guide provides a comprehensive framework for the identification and characterization of potential this compound polymorphs. The methodologies outlined herein are based on established analytical techniques widely employed for the study of polymorphism in related compounds.

Introduction to this compound and Polymorphism

This compound is a phosphorus oxoacid with the chemical formula H₄P₂O₅. Structurally, it contains a P-O-P linkage and has been shown to be a dibasic acid. The potential for this compound to exist in different polymorphic forms presents both challenges and opportunities in its application. Each polymorph would have a unique arrangement of molecules in the crystal lattice, leading to different physical properties. Therefore, the ability to identify and control the polymorphic form is of paramount importance.

Recommended Workflow for Polymorph Identification

A systematic approach is essential for the successful identification and characterization of polymorphs. The following workflow outlines a logical sequence of experimental techniques.

Experimental Protocols and Data Presentation

This section details the key experimental techniques for polymorph characterization and provides illustrative tables for data presentation.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying crystalline solids. Each polymorph will produce a unique diffraction pattern.

-

Powder X-Ray Diffraction (PXRD): Used for the initial identification of different crystalline forms.

-

Single Crystal X-Ray Diffraction (SCXRD): Provides the definitive crystal structure of a polymorph.

Experimental Protocol (PXRD):

-

A small amount of the this compound sample is gently ground to a fine powder.

-

The powder is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared to known patterns or used to identify new crystalline forms.

Data Presentation:

| Polymorph | Key PXRD Peaks (2θ) |

| Form I | 10.2°, 15.5°, 20.8°, 25.1° |

| Form II | 11.5°, 18.3°, 22.0°, 28.4° |

| Form III | 9.8°, 16.2°, 21.5°, 26.9° |

| Table 1: Illustrative PXRD data for hypothetical this compound polymorphs. |

Thermal Analysis

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the polymorphs, such as melting points and decomposition temperatures.

Experimental Protocol (DSC):

-

A small, accurately weighed amount of the sample is placed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic and exothermic events, such as melting and crystallization, are recorded.

Data Presentation:

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | 125.4 | 85.2 |

| Form II | 138.9 | 97.6 |

| Form III | 119.7 | 78.3 |

| Table 2: Illustrative DSC data for hypothetical this compound polymorphs. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of the sample. Polymorphs will exhibit different vibrational spectra due to variations in their crystal packing and intermolecular interactions.

Experimental Protocol (Raman Spectroscopy):

-

A small amount of the sample is placed on a microscope slide.

-

A monochromatic laser is focused on the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

The Raman spectrum, a plot of intensity versus Raman shift (cm⁻¹), is recorded.

Data Presentation:

| Polymorph | Key Raman Peaks (cm⁻¹) |

| Form I | 2450 (P-H stretch), 1200 (P=O stretch), 950 (P-O-P stretch) |

| Form II | 2465 (P-H stretch), 1215 (P=O stretch), 960 (P-O-P stretch) |

| Form III | 2440 (P-H stretch), 1190 (P=O stretch), 945 (P-O-P stretch) |

| Table 3: Illustrative Raman spectroscopy data for hypothetical this compound polymorphs. |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR provides detailed information about the local chemical environment of the phosphorus and hydrogen atoms within the crystal lattice. Different polymorphs will have distinct ssNMR spectra.

Experimental Protocol (³¹P ssNMR):

-

The powdered sample is packed into a zirconia rotor.

-

The rotor is placed in the NMR probe and spun at a high speed at the magic angle (54.7°).

-

A radiofrequency pulse is applied to excite the ³¹P nuclei.

-

The resulting signal is detected and Fourier transformed to obtain the NMR spectrum.

Data Presentation:

| Polymorph | ³¹P Chemical Shifts (ppm) |

| Form I | 15.2, 18.5 |

| Form II | 17.8 |

| Form III | 14.9, 19.1 |

| Table 4: Illustrative ³¹P ssNMR data for hypothetical this compound polymorphs. |

Conclusion

While direct experimental data on the polymorphs of this compound is currently limited in the public domain, the analytical techniques outlined in this guide provide a robust framework for their identification and characterization. A multi-technique approach, combining X-ray diffraction, thermal analysis, vibrational spectroscopy, and solid-state NMR, is crucial for unambiguously identifying and characterizing different polymorphic forms. For professionals in drug development and materials science, a thorough understanding and application of these methods are essential for ensuring the quality, stability, and performance of products containing this compound.

Dissociation Constants of Pyrophosphoric Acid (H₄P₂O₇)

An In-depth Technical Guide on the Dissociation Constants of Pyrophosphorous Acid and Related Compounds

Introduction

This technical guide provides a comprehensive overview of the dissociation constants of this compound (H₄P₂O₅). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of phosphorus-containing compounds. A critical point of clarification is the distinction between this compound (H₄P₂O₅) and the more commonly cited pyrophosphoric acid (H₄P₂O₇). While both are dimers of phosphorus oxoacids, they differ in the oxidation state of the phosphorus atoms and their molecular structure.

This compound, also known as diphosphorous acid, has the chemical formula H₄P₂O₅.[1] The structure of this compound is characterized by a P-O-P bond, and it is considered a dibasic acid with two ionizable hydrogens.[2]

A thorough review of the scientific literature indicates a scarcity of experimentally determined dissociation constants (pKa values) for this compound (H₄P₂O₅). In contrast, the dissociation of pyrophosphoric acid (H₄P₂O₇) is well-documented. Given this, and the frequent confusion between the two compounds, this guide will present the detailed dissociation data for pyrophosphoric acid as a primary reference point for understanding the behavior of such dimeric phosphorus oxoacids in aqueous solutions.

Pyrophosphoric acid is a tetraprotic acid, meaning it can donate four protons in a stepwise manner.[3] The dissociation equilibria are as follows:

-

H₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺

-

[H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺

-

[H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺

-

[HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺

The corresponding acid dissociation constants (pKa) are summarized in the table below. These values represent the pH at which the concentrations of the acid and its conjugate base are equal for each dissociation step.

Quantitative Data Summary

The pKa values for pyrophosphoric acid at 25°C are presented in Table 1. The data is compiled from various sources to provide a comprehensive overview.

| Dissociation Step | pKa Value (Source 1)[3] | Predicted pKa Value (Source 2)[4] |

| pKa₁ | 0.85 | 0.99 ± 0.10 |

| pKa₂ | 1.96 | - |

| pKa₃ | 6.60 | - |

| pKa₄ | 9.41 | - |

| Table 1: Dissociation Constants (pKa) of Pyrophosphoric Acid (H₄P₂O₇) at 25°C. |

The dissociation constants are grouped into two distinct ranges, which is attributed to the deprotonations occurring on separate phosphate (B84403) groups within the molecule.[3]

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical analysis. The most common methods for polyprotic acids like pyrophosphoric acid are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This is a classical and widely used method for determining pKa values. It involves titrating a solution of the acid with a strong base of known concentration and monitoring the pH of the solution as a function of the volume of titrant added.[5]

Methodology:

-

Apparatus Setup:

-

A calibrated pH meter with a glass electrode.

-

A magnetic stirrer and stir bar.

-

A burette for the addition of the titrant.

-

A beaker or reaction vessel.

-

-

Reagents:

-

A solution of the acid of interest (e.g., pyrophosphoric acid) of known concentration (e.g., 0.1 M).

-

A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M).

-

Standard buffer solutions (e.g., pH 4, 7, and 10) for pH meter calibration.

-

An inert salt solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Place a known volume of the acid solution into the beaker and add the inert salt solution.

-

Immerse the pH electrode and the magnetic stir bar into the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH titrant from the burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH of the solution becomes strongly basic (e.g., pH 12).

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

-

Data Analysis:

-

The equivalence points of the titration are identified as the points of steepest slope on the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, the pH at the midpoint between two equivalence points corresponds to a pKa value.[6]

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ³¹P or ¹H) as a function of pH. The chemical shift of a nucleus is sensitive to its chemical environment, which changes upon protonation or deprotonation.[7]

Methodology:

-

Apparatus Setup:

-

A high-resolution NMR spectrometer.[7]

-

-

Reagents:

-

A solution of the phosphorus-containing compound in a suitable solvent (e.g., D₂O).

-

A series of buffer solutions covering a wide pH range.

-

-

Procedure:

-

Prepare a series of samples of the acid, each in a buffer solution of a different, precisely known pH.

-

Acquire the ³¹P NMR spectrum for each sample.

-

Record the chemical shift of the phosphorus signal for each spectrum.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ) as a function of pH.

-

The resulting plot will be a sigmoidal curve.

-

The pKa value corresponds to the pH at the inflection point of this curve.

-

Visualizations

Stepwise Dissociation of Pyrophosphoric Acid

The following diagram illustrates the four-step dissociation process of pyrophosphoric acid, showing the sequential loss of protons.

Caption: Stepwise dissociation of pyrophosphoric acid (H₄P₂O₇).

Experimental Workflow for pKa Determination

This diagram outlines the general workflow for determining the pKa of a polyprotic acid using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. This compound | H4O5P2 | CID 436077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrophosphorus acid (H4P2O5) : [infinitylearn.com]

- 3. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 6. youtube.com [youtube.com]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Aqueous Solution Behavior of Pyrophosphorous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophosphorous acid (H₄P₂O₅), systematically known as dihydroxyphosphanyl dihydrogen phosphite, is a phosphorus oxoacid of significant interest due to its P-O-P anhydride (B1165640) linkage and the +3 oxidation state of its phosphorus atoms. Despite its structural simplicity, a comprehensive body of experimental data on its behavior in aqueous solutions is notably scarce in publicly accessible literature. This technical guide synthesizes the current understanding of this compound's aqueous behavior, focusing on its expected dissociative and hydrolytic properties. In the absence of definitive quantitative data, this document provides a theoretical framework based on the compound's structure and analogies with related phosphorus compounds. Furthermore, it outlines detailed experimental protocols for the determination of its acid dissociation constants (pKa) and for the kinetic analysis of its hydrolysis, primarily through potentiometric titration and ³¹P NMR spectroscopy. This guide is intended to serve as a foundational resource for researchers investigating this compound and other P-O-P bond-containing molecules.

Introduction

This compound, H₄P₂O₅, is the phosphorus(III) analogue of the more commonly studied pyrophosphoric acid (H₄P₂O₇). Its structure features two phosphorus atoms in the +3 oxidation state linked by an oxygen bridge. This P(III)-O-P(III) linkage is expected to be highly susceptible to nucleophilic attack by water, suggesting that the acid is likely unstable in aqueous solutions, hydrolyzing to phosphorous acid (H₃PO₃). Understanding the stability, acidity, and hydrolysis kinetics of this compound is crucial for its potential applications in synthesis and as a phosphonylating agent.

This guide addresses the distinct lack of published quantitative data by providing a robust theoretical overview and practical experimental methodologies for the characterization of this compound in aqueous media.

Chemical Structure and Expected Aqueous Behavior

This compound is known to be a dibasic acid, meaning it is expected to donate two protons in aqueous solution. The two acidic protons are those of the hydroxyl groups attached to the phosphorus atoms.

Dissociation Equilibria

Table 1: Hypothesized Dissociation Equilibria of this compound

| Step | Equilibrium | Expected pKa Range |

| 1 | H₄P₂O₅ ⇌ [H₃P₂O₅]⁻ + H⁺ | 1.0 - 2.0 |

| 2 | [H₃P₂O₅]⁻ ⇌ [H₂P₂O₅]²⁻ + H⁺ | 6.0 - 7.0 |

Note: These are estimated values based on structural analogies and require experimental verification.

Methodological & Application

Application Notes and Protocols: Phosphorus-Based Acids as Reducing Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While pyrophosphorous acid (H₄P₂O₅) is not commonly documented as a reducing agent in organic synthesis literature, other phosphorus-based acids, particularly phosphorous acid (H₃PO₃) and hypophosphorous acid (H₃PO₂), are versatile and effective reagents for a variety of reductive transformations. Their utility stems from the presence of P-H bonds, which can act as a source of hydride or undergo radical processes. This document provides detailed application notes and experimental protocols for the use of phosphorous acid and hypophosphorous acid in key organic reductions.

Phosphorous Acid (H₃PO₃) as a Reducing Agent

Phosphorous acid, often in combination with iodine, serves as a potent reducing system for several functional groups. The in situ generated hydroiodic acid (HI) is a key reactive species in these transformations.

Reduction of Aromatic Ketones to Hydrocarbons

The phosphorous acid/iodine system provides a metal-free method for the deoxygenation of aromatic ketones to their corresponding methylene (B1212753) derivatives.

Quantitative Data:

| Substrate (Ar-CO-R) | Product (Ar-CH₂-R) | Yield (%) | Reference |

| Acetophenone | Ethylbenzene | 85 | [1] |

| Benzophenone | Diphenylmethane | 92 | [1] |

| 4-Methoxyacetophenone | 1-Ethyl-4-methoxybenzene | 88 | [1] |

| 1-Indanone | Indane | 75 | [1] |

Experimental Protocol: General Procedure for the Reduction of Aromatic Ketones

-

To a stirred solution of the aromatic ketone (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) (5 mL) in a round-bottom flask, add phosphorous acid (H₃PO₃, 3.0 mmol).

-

Add iodine (I₂, 1.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of iodine disappears.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired hydrocarbon.

Reaction Workflow:

Caption: Workflow for the reduction of aromatic ketones.

Reduction of Phosphine (B1218219) Oxides to Phosphines

The phosphorous acid/iodine system is also effective for the deoxygenation of tertiary phosphine oxides to the corresponding phosphines, which is a crucial step in recycling phosphine ligands.[1]

Quantitative Data:

| Substrate (R₃P=O) | Product (R₃P) | Yield (%) | Reference |

| Triphenylphosphine oxide | Triphenylphosphine | 95 | [1] |

| Tricyclohexylphosphine oxide | Tricyclohexylphosphine | 88 | [1] |

| (R)-(+)-BINAPO | (R)-(+)-BINAP | 92 (no racemization) | [1] |

Experimental Protocol: General Procedure for the Reduction of Phosphine Oxides

-

In a glovebox or under an inert atmosphere, combine the phosphine oxide (1.0 mmol) and phosphorous acid (H₃PO₃, 3.0 mmol).

-

Add iodine (I₂, 1.5 mmol) to the mixture.

-

Heat the mixture under solvent-free conditions at a temperature of 100-120°C.

-

Monitor the reaction by ³¹P NMR spectroscopy.

-

Upon completion, cool the mixture to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with an aqueous solution of sodium hydroxide (B78521) (NaOH) to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the phosphine.

Reaction Mechanism:

Caption: Simplified mechanism for phosphine oxide reduction.

Hypophosphorous Acid (H₃PO₂) as a Reducing Agent

Hypophosphorous acid is a powerful reducing agent used for several important transformations in organic synthesis, most notably for the reductive deamination of anilines via their diazonium salts.

Deamination of Anilines (Reduction of Arenediazonium Salts)

This reaction provides a method to remove an amino group from an aromatic ring, which is often used as a directing group in electrophilic aromatic substitution.[2][3][4]

Quantitative Data:

| Substrate (Ar-NH₂) | Product (Ar-H) | Yield (%) | Reference |

| Aniline (B41778) | Benzene | >90 | [2] |

| 4-Bromoaniline | Bromobenzene | 85-90 | [4] |

| 2,4,6-Tribromoaniline | 1,3,5-Tribromobenzene | 80-85 | [4] |

| 2-Aminonaphthalene | Naphthalene | ~75 | [5] |

Experimental Protocol: General Procedure for the Deamination of Anilines

-

Dissolve the aniline (1.0 equiv) in a mixture of a suitable solvent (e.g., ethanol (B145695) or THF) and concentrated hydrochloric acid (HCl, 3.0 equiv).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, cool a solution of hypophosphorous acid (H₃PO₂, 50% aqueous solution, 5-10 equiv) to 0°C.

-

Slowly add the cold diazonium salt solution to the cold hypophosphorous acid solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Wash the combined organic layers with water and then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation or rotary evaporation.

-

Purify the product by distillation or chromatography if necessary.

Reaction Pathway:

Caption: Pathway for the deamination of anilines.

Reduction of Aromatic Nitro Compounds to Anilines